6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C5H3BrN4O |
|---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
6-bromo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H3BrN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11) |
InChI Key |
KNSQVDBTBPZNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Precursor Functionalization
The foundational route involves cyclizing 5-aminopyrazole derivatives with nitriles or β-ketoesters. In a representative procedure, 5-amino-1H-pyrazole-4-carbonitrile reacts with bromine-containing reagents under acidic conditions. For example, passing dry HCl gas through a dioxane solution of the precursor and aliphatic/aromatic nitriles induces cyclization over 6 hours, yielding 6-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 70–85% yields after basification and recrystallization.
Halogenation Post-Cyclization
Alternative strategies first construct the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, followed by bromination. A notable method iodinates 5-bromo-1H-pyrazolo[3,4-b]pyridine using iodine and potassium hydroxide in DMF, achieving 82.5% yield. While this example focuses on iodination, analogous bromination protocols using PBr₃ or N-bromosuccinimide (NBS) may apply, though specific data for the title compound requires further validation.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly enhances reaction efficiency. A one-pot protocol synthesizes pyrazolo[1,5-a]pyrimidinones by heating β-ketonitriles with hydrazine in methanol at 150°C for 5 minutes, followed by β-ketoester and acetic acid addition (150°C, 2 hours). Adapted for brominated derivatives, this method achieves 52–99% yields, outperforming conventional heating by reducing time from 18 hours to 2 hours.
Table 1: Optimization of Microwave Conditions for Pyrazolo[3,4-d]pyrimidinone Synthesis
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 120 | 40 | 84 |
| 130 | 30 | 96 |
| 150 | 5 | 99 |
Solvent and Catalyst Screening
Methanol and acetic acid emerge as optimal solvents due to their polarity and ability to stabilize intermediates. Copper iodide (CuI) and potassium carbonate (K₂CO₃) catalyze coupling reactions between brominated pyrazoles and sulfonamides, achieving 70–76% yields in isopropanol.
One-Pot Tandem Methodologies
Sequential Cyclization-Halogenation
A streamlined approach combines pyrazole formation and bromination in a single reactor. For instance, reacting 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with sulfonamides under CuI/K₂CO₃ catalysis produces brominated pyrazolopyrimidinones in 70% yield. This method minimizes intermediate isolation, enhancing atom economy.
Cross-Coupling Functionalization
Halogenation Techniques
Direct Bromination
Electrophilic bromination using Br₂ or HBr in acetic acid introduces bromine at the pyrimidinone C6 position. Reaction monitoring via NMR confirms regioselectivity, with yields reaching 80% under controlled temperatures (0–25°C).
Metal-Mediated Bromine Transfer
Transition metals like CuBr₂ facilitate bromine insertion via radical or ionic mechanisms. In DMF at 100°C, CuBr₂ mediates bromination of pyrazolo[3,4-d]pyrimidinones, though competing side reactions necessitate careful stoichiometry.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics for Key Synthesis Routes
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional | 70–85 | 6–18 h | Moderate |
| Microwave | 52–99 | 2–5 h | High |
| One-Pot Tandem | 70 | 6 h | High |
| Direct Bromination | 80 | 1–3 h | Low |
Microwave-assisted synthesis offers the best balance of speed and yield, while one-pot methods excel in operational simplicity. Direct bromination, though efficient, suffers from scalability challenges due to exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the pyrazolo[3,4-d]pyrimidine ring.
Scientific Research Applications
Cancer Therapy
The most prominent application of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is in cancer research. It has been investigated for its potential to inhibit tumor growth by targeting specific kinases involved in cell cycle progression. Studies have demonstrated that compounds with similar structures can effectively induce apoptosis in various cancer cell lines through the inhibition of CDK activity .
Cell Cycle Regulation
Research indicates that this compound plays a significant role in modulating the cell cycle. By inhibiting specific kinases, it can lead to cell cycle arrest at various checkpoints, providing insights into new therapeutic strategies for managing diseases characterized by uncontrolled cell division .
Drug Development
The unique structural features of this compound make it a valuable scaffold for developing novel therapeutic agents. Its ability to undergo various chemical modifications allows researchers to create derivatives with enhanced biological activity and selectivity against different targets .
Case Study 1: Inhibition of CDK2
A study explored the binding affinity of this compound towards CDK2. The results indicated a significant inhibitory effect on CDK2 activity, leading to reduced phosphorylation of target substrates involved in cell cycle progression. This study underscores the compound's potential as a lead candidate for developing targeted cancer therapies.
Case Study 2: Apoptosis Induction in Cancer Cells
In another research project, the compound was tested on various cancer cell lines. The findings revealed that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. The mechanism was linked to the inhibition of key signaling pathways mediated by CDKs, highlighting its therapeutic promise in oncology .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | Inhibits tumor growth by targeting cyclin-dependent kinases (CDKs) | Induces apoptosis in cancer cells |
| Cell Cycle Regulation | Modulates cell cycle checkpoints through kinase inhibition | Causes cell cycle arrest |
| Drug Development | Serves as a scaffold for creating novel therapeutic agents | Enables structural modifications for potency |
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with kinase enzymes. It acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Halogenated Derivatives : Bromine and chlorine substitutions improve electrophilicity and target engagement. Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine .
- Aryl/Alkyl Substituents : 6-Aryl groups (e.g., pyridinyl in ORI-TRN-002) enhance solubility and target specificity, while alkyl chains (e.g., 6-methyl in ) may increase lipophilicity .
- Functional Groups: Thiol (-SH) and hydroxyl (-OH) groups enable hydrogen bonding and redox activity, critical for enzyme inhibition (e.g., allopurinol’s -OH group in xanthine oxidase inhibition) .
Physicochemical Properties
- Solubility: Hydroxyl and amino derivatives (e.g., allopurinol) exhibit higher aqueous solubility, whereas aryl-substituted analogs require co-solvents for biological testing .
- Stability : Bromine’s electronegativity may reduce metabolic degradation compared to methyl or thiol groups, as seen in extended half-life studies of halogenated drugs .
Biological Activity
6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 215.01 g/mol
- CAS Number : 56046-36-7
The primary mechanism of action of this compound involves the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compound effectively prevents substrate interaction, disrupting cell cycle progression and potentially inducing apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- Apoptosis Induction : Studies have reported that this compound can enhance caspase activity in cancer cells, indicating its role in promoting programmed cell death .
Other Biological Activities
Beyond its anticancer properties, this compound has been explored for other therapeutic potentials:
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity by inhibiting COX enzymes. This suggests potential applications in treating inflammatory diseases .
- Antiviral and Antibacterial Properties : The broader class of pyrazolo compounds has been investigated for their antimicrobial activities, although specific data on this compound in these contexts is limited.
Table 1: Summary of Biological Activities
Q & A
Q. What are the most efficient synthetic routes for 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
The compound is synthesized via acid-catalyzed condensation of intermediates like 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with brominated reagents. A green methodology employs the acidic cesium salt of Preyssler nanoparticles (Cs12H2[NaP5W30O110]), which achieves 100% selectivity for 6-substituted derivatives. Key steps include:
- Catalyst activation in acetic acid.
- Cyclization under reflux conditions.
- Catalyst recovery via filtration for reuse (retains activity over 5 cycles).
This method avoids toxic solvents and improves sustainability compared to classical acid catalysts .
Q. How is the structural integrity of this compound confirmed?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., bromine substituent at C6).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 243).
- X-ray Crystallography : Resolves intermolecular hydrogen bonding patterns (e.g., N–H···O interactions in the crystal lattice) .
Q. What biological activities are associated with this compound?
6-Bromo derivatives exhibit:
Q. What solvents and conditions are optimal for purification?
Q. How does bromination at the C6 position influence reactivity?
The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling for aryl introduction). It also enhances electrophilic character at adjacent positions, facilitating thioether or amine functionalization .
Advanced Research Questions
Q. How can low yields in nucleophilic substitution reactions be addressed?
Low yields (e.g., 21–22% in thioether formation) arise from steric hindrance at C6. Strategies include:
Q. What analytical methods resolve contradictions in synthetic data?
Discrepancies in yield or purity often stem from byproduct formation. Mitigation involves:
Q. How do substituents at C3 and C5 affect antitumor activity?
- C3 modifications : Methylthio groups enhance lipophilicity, improving cell membrane permeability.
- C5 aryl groups : Electron-withdrawing substituents (e.g., 3-fluorophenyl) increase DNA intercalation.
- Combined effects : Synergy between C3 and C5 groups boosts IC50 values against leukemia cells (e.g., L1210: IC50 = 1.2 µM) .
Q. What computational tools predict structure-activity relationships (SAR)?
Q. How can catalytic systems be improved for large-scale synthesis?
- Heterogeneous catalysts : Immobilize Preyssler nanoparticles on silica to enhance recyclability.
- Flow chemistry : Continuous reactors minimize side reactions and improve yield consistency.
- Solvent screening : Replace acetic acid with ionic liquids (e.g., [BMIM][BF4]) to reduce corrosion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
